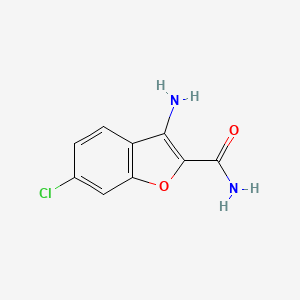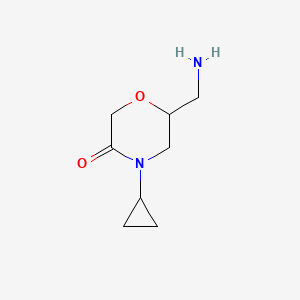![molecular formula C10H9FN2O2 B15365047 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15365047.png)
4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a fluorinated pyrrolopyridine derivative. This compound is part of a class of heterocyclic aromatic organic compounds that have shown significant potential in various scientific research applications, including medicinal chemistry and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a fluorinating agent to introduce the fluorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions can help in achieving high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the pyridine ring to produce different derivatives.
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups, leading to a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Fluorinated analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it valuable in the development of fluorinated drugs and materials.
Biology: In biological studies, 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed.
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
3,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness: 4-Fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both fluorine and methyl groups at specific positions on the pyrrolopyridine ring enhances its binding affinity and selectivity towards biological targets.
Eigenschaften
Molekularformel |
C10H9FN2O2 |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
4-fluoro-3,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-4-3-6(11)7-5(2)8(10(14)15)13-9(7)12-4/h3H,1-2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
VCCODRCLMQNFKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C(NC2=N1)C(=O)O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)

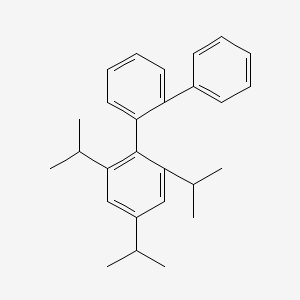
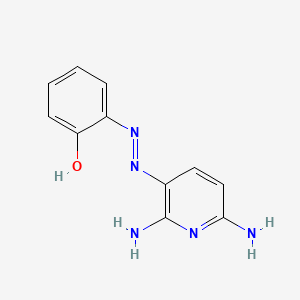
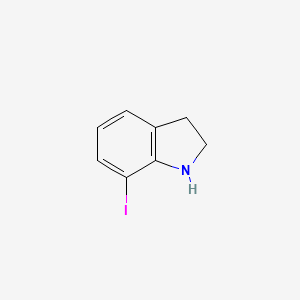
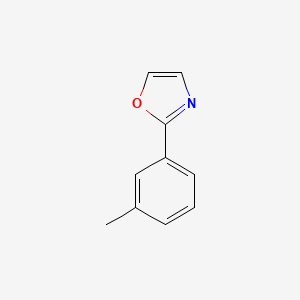
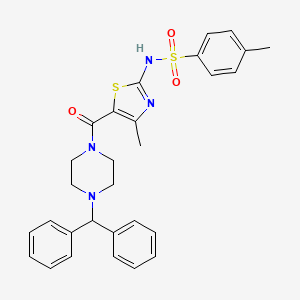
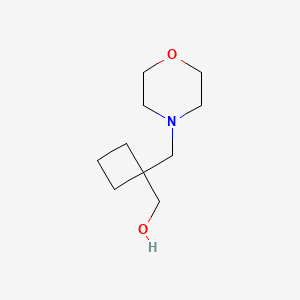
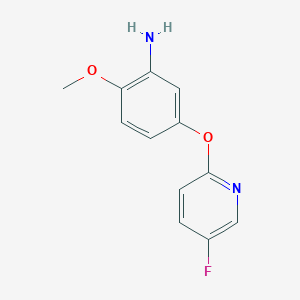
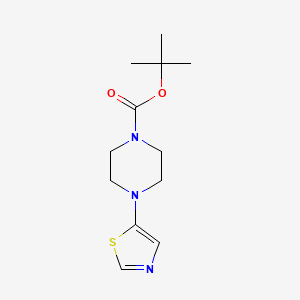
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B15365025.png)

